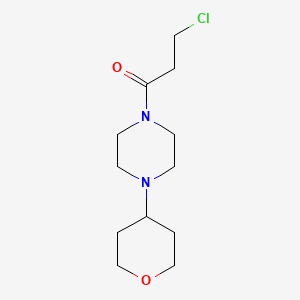

3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Descripción general

Descripción

3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O2 and its molecular weight is 260.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H21ClN2O2, with a molecular weight of 260.76 g/mol. The structure incorporates a chloro group, a piperazine ring, and a tetrahydropyran moiety, which are known to influence its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent anti-tumor effects by inhibiting Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. These enzymes play a crucial role in cell proliferation and survival pathways associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .

Table 1: Summary of Antitumor Effects

| Compound | Targeted Enzyme | Cancer Type | Mechanism |

|---|---|---|---|

| 3-Chloro... | PI3K-alpha | CLL | Inhibition of cell proliferation |

| Similar Compounds | Class I PI3K | Various | Induction of apoptosis |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties . Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been linked to dysregulation in PI3K signaling pathways. Inhibition of these pathways by compounds like 3-chloro... may provide therapeutic benefits in managing such conditions .

Neuroprotective Effects

Emerging studies suggest that the piperazine moiety in this compound could confer neuroprotective effects , potentially benefiting neurodegenerative disorders. The modulation of neurotransmitter systems through piperazine derivatives has been documented, indicating possible applications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring enhanced the anticancer efficacy against multiple cancer cell lines. The specific structural features of 3-chloro... were shown to improve selectivity towards cancer cells while sparing normal cells .

Case Study 2: Inflammation Models

In animal models of inflammation, compounds related to 3-chloro... exhibited significant reductions in inflammatory markers and improved clinical scores. These findings support the hypothesis that targeting the PI3K pathway can mitigate inflammatory responses effectively .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of tetrahydro-pyran moieties in 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation .

2. Antipsychotic Properties

Studies have shown that piperazine derivatives can possess antipsychotic properties. The structural modifications in this compound may contribute to its efficacy in treating disorders such as schizophrenia, by modulating dopamine receptor pathways .

3. Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly its ability to protect neuronal cells from oxidative stress and apoptosis. This is crucial for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of various piperazine derivatives in animal models. The results indicated that compounds similar to this compound showed significant reductions in depressive behavior compared to controls, suggesting a promising avenue for future antidepressant development .

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that the compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. This suggests its potential utility in formulating neuroprotective agents aimed at mitigating neuronal damage associated with various neurological disorders .

Potential Synthesis Pathways

The synthesis of this compound can be approached through several chemical reactions involving piperazine and tetrahydropyran derivatives. A typical synthetic route includes:

- Formation of Tetrahydropyran Derivative : Starting from a suitable alcohol or ketone.

- Piperazine Reaction : Reacting the tetrahydropyran derivative with piperazine under acidic or basic conditions.

- Chlorination : Introducing chlorine at the appropriate position on the propanone backbone.

Propiedades

IUPAC Name |

3-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVQKOWWRYOJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCN(CC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.